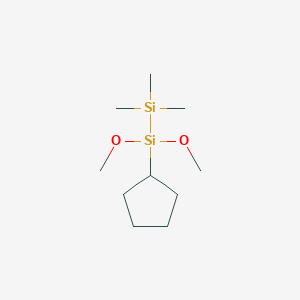![molecular formula C8H18SeSi B12556596 Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- CAS No. 163041-61-0](/img/structure/B12556596.png)
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- is an organosilicon compound with the molecular formula C_9H_20SiSe. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a propenyl group substituted with a methylseleno group. It is a specialized compound used in various chemical reactions and applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- typically involves the reaction of trimethylsilyl chloride with an appropriate propenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- undergoes several types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced silane compounds, and substituted propenyl silanes.
Aplicaciones Científicas De Investigación
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- finds applications in various fields of scientific research:
Biology: Investigated for its potential role in biological systems due to the presence of selenium, an essential trace element.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- involves the interaction of its functional groups with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The silicon atom, being a part of the silane group, can interact with organic and inorganic substrates, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH_3)_3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: A related compound with ethyl groups instead of methyl groups, commonly used as a reducing agent.
Phenylsilanes: Compounds with phenyl groups attached to silicon, used in various organic reactions.
Uniqueness
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This sets it apart from other silanes that do not contain selenium.
Propiedades
Número CAS |
163041-61-0 |
|---|---|
Fórmula molecular |
C8H18SeSi |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
trimethyl-[2-(methylselanylmethyl)prop-2-enyl]silane |
InChI |
InChI=1S/C8H18SeSi/c1-8(6-9-2)7-10(3,4)5/h1,6-7H2,2-5H3 |
Clave InChI |
VKPVZQVSRQGYDQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=C)C[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)
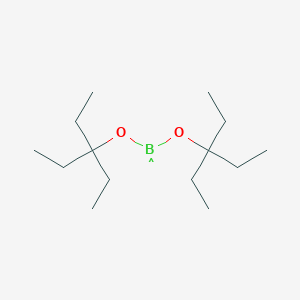
![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)
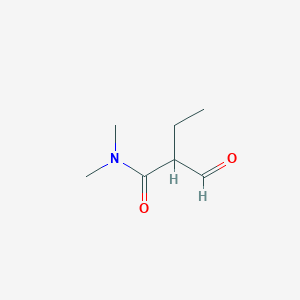
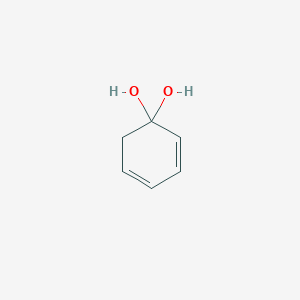
![Dimethylbis[4-(phenylethynyl)phenyl]silane](/img/structure/B12556546.png)
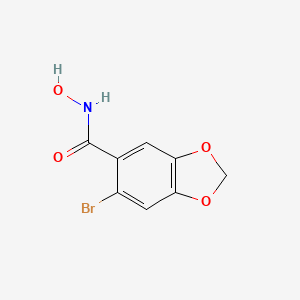

![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
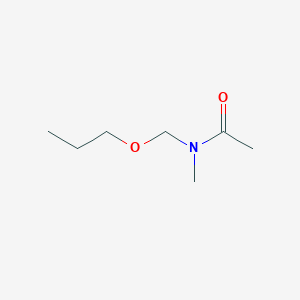
![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)
